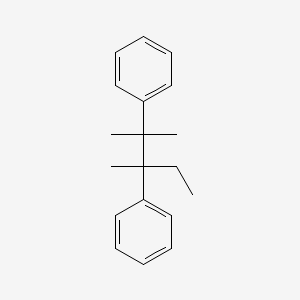![molecular formula C13H13F3O B14228169 3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol CAS No. 825628-00-0](/img/structure/B14228169.png)
3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol is an organic compound that features a trifluoromethyl-substituted phenyl group attached to a penta-3,4-dien-1-ol backbone. This compound is notable for its unique structural properties, which include the presence of both a trifluoromethyl group and a conjugated diene system. These features make it an interesting subject for research in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and 3-methyl-1-butyne.
Grignard Reaction: The 4-(trifluoromethyl)benzaldehyde undergoes a Grignard reaction with 3-methyl-1-butyne in the presence of a suitable catalyst to form the corresponding alcohol.
Dehydration: The resulting alcohol is then subjected to dehydration under acidic conditions to form the conjugated diene system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated alcohols.
科学研究应用
3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism by which 3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the conjugated diene system can participate in electron transfer reactions. These interactions can modulate various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl-substituted phenyl group but lacks the conjugated diene system.
3-(Trifluoromethyl)phenol: Similar structure but with the trifluoromethyl group in a different position.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol is unique due to the combination of a trifluoromethyl group and a conjugated diene system. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
825628-00-0 |
|---|---|
分子式 |
C13H13F3O |
分子量 |
242.24 g/mol |
InChI |
InChI=1S/C13H13F3O/c1-10(8-9-17)2-3-11-4-6-12(7-5-11)13(14,15)16/h3-7,17H,8-9H2,1H3 |
InChI 键 |
BOJLXBMNOCGNQW-UHFFFAOYSA-N |
规范 SMILES |
CC(=C=CC1=CC=C(C=C1)C(F)(F)F)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)

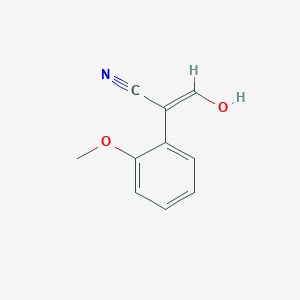
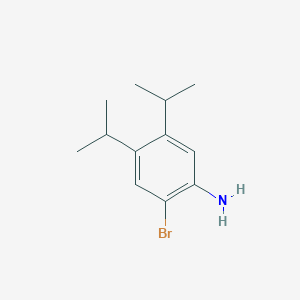

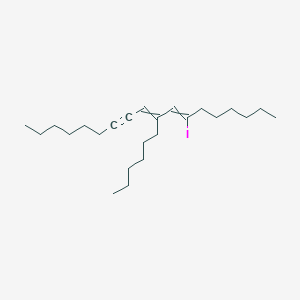
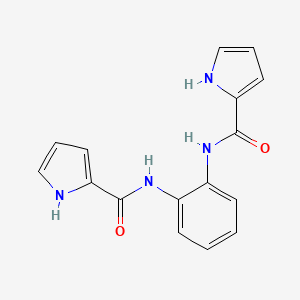
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
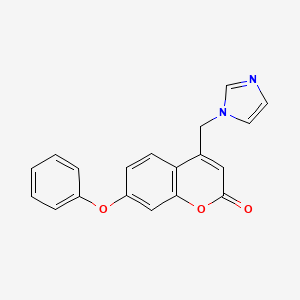
![3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B14228125.png)
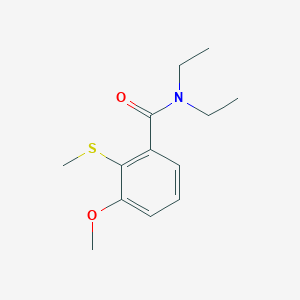
![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)
